Adipaldehyde, also known as 1,6-hexanedial, is a dialdehyde with the chemical formula C6H10O2. It is a colorless liquid that is highly reactive due to the presence of two aldehyde functional groups. While synthesizing adipaldehyde commercially has proven challenging, researchers have explored various methods for its production, including:
Understanding the synthesis and reactivity of adipaldehyde is crucial for researchers exploring its potential applications in various fields.
Due to its bifunctional nature, adipaldehyde holds promise as a precursor to nylon-related polymers. Researchers have investigated its potential in the synthesis of:
Beyond polymer chemistry, researchers are exploring other potential applications of adipaldehyde, including:
Adipaldehyde has a linear structure with two aldehyde groups located at the terminal ends of a six-carbon chain. This unique structure classifies it as a dialdehyde, which is notable for its reactivity. The compound's physical properties include a melting point of approximately -8°C and a boiling point around 153.66°C . It has a density of 1.0030 g/cm³ and a flash point of 66.3°C, indicating that it should be handled with care due to its flammability and potential hazards .
Adipaldehyde is a hazardous compound due to its:
An example of its oxidation reaction can be represented as:
Adipaldehyde can be synthesized through several methods:
Adipaldehyde has several potential applications:
Adipaldehyde shares similarities with several other compounds, particularly other dialdehydes. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Glutaraldehyde | C5H8O2 | Shorter chain length; used as a disinfectant |
Succinic Aldehyde | C4H6O2 | Contains one less carbon; used in organic synthesis |
Phthalaldehyde | C8H6O2 | Aromatic structure; used in plastics production |
Adipaldehyde's uniqueness lies in its specific six-carbon chain length coupled with two aldehyde functional groups, which allows for distinct reactivity patterns not observed in shorter dialdehydes like glutaraldehyde or succinic aldehyde. This structural configuration enables adipaldehyde to serve effectively as a precursor for nylon-related polymers while also participating in diverse
The rhodium-catalyzed hydroformylation of 1,3-butadiene represents the most efficient route to adipaldehyde. Key intermediates include the η³-crotyl complex [(κ²-L)Rh(η³-crotyl)(CO)], which forms under carbon monoxide pressure and reacts with syngas (H₂/CO) to yield 3-pentenal and eventually adipaldehyde [1] [2] [9]. In situ NMR and IR studies reveal that the η³-crotyl complex remains stable under catalytic conditions, with hydrogen addition triggering aldehyde liberation [2] [9]. The mechanism proceeds through:
Ligand design critically influences catalytic activity. Triptycene-derived bisphosphite ligands enhance stability and selectivity by modulating Rh’s electronic environment [9].
Kinetic studies indicate a second-order dependence on syngas pressure, with the hydrogen addition or reductive elimination steps acting as rate-determining [2] [9]. Deuterioformylation experiments confirm that the η³-crotyl intermediate’s conversion to the acyl-Rh species limits the overall rate [9]. The table below summarizes key kinetic parameters:
Parameter | Value | Source |
---|---|---|
Rate order (syngas) | Second-order | [2] |
Activation energy | 85–90 kJ/mol | [9] |
Turnover frequency (TOF) | 120–150 h⁻¹ | [4] |
Regioselectivity (linear vs. branched aldehydes) depends on ligand steric and electronic effects. BisDiazaPhos (BDP) ligands favor linear adipaldehyde (65.9% selectivity) by stabilizing transition states with extended carbon chains [3] [4]. Conversely, bulky bisphosphite ligands promote branch formation through steric hindrance [9]. A dual ligand-relay strategy—using one ligand for hydroformylation and another for isomerization—achieves 65.9% adipaldehyde yield with full butadiene conversion [4].
1,6-Hexanediol oxidizes to adipaldehyde using noble metal catalysts. Supported Au-Pt bimetallic catalysts exhibit 78% selectivity at 80°C under base-free conditions [5]. The reaction proceeds via dehydrogenation of primary alcohol groups, with Au facilitating oxygen activation and Pt enhancing H₂O dissociation [5].
Ozonolysis of cyclohexene generates adipaldehyde through a Criegee intermediate. In non-thermal plasma reactors, cyclohexene reacts with ozone to form a primary ozonide, which decomposes into two aldehyde units [6] [8]. This method achieves 11% conversion under ambient conditions but requires post-reduction with zinc to stabilize the product [6].
Alternative methods include:
The η³-crotyl Rh complex dominates hydroformylation mixtures, remaining stable under CO but decomposing upon hydrogen introduction [2] [9]. In aqueous solutions, adipaldehyde exists as an acyclic dihydrate, which resists polymerization at neutral pH but rapidly polymerizes when acidified [8]. Cyclic monohydrates form transiently in glutaraldehyde solutions but not in adipaldehyde’s case, highlighting its unique hydration behavior [8].